molecular formula C20H17ClN2O3 B6547193 1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946278-05-3

1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547193
CAS No.: 946278-05-3
M. Wt: 368.8 g/mol
InChI Key: RNKCQHBMZNHKJP-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique molecular structure

Mechanism of Action

Mode of Action

Based on its structural similarity to certain piperazine derivatives, it might interact with its targets in a similar manner . These interactions could potentially lead to changes in cellular processes, but further studies are required to confirm this.

Biochemical Pathways

Without specific information about the compound’s targets and mode of action, it’s challenging to summarize the affected biochemical pathways and their downstream effects. The compound’s potential anti-allergic activities suggest it might influence pathways related to allergic responses .

Result of Action

Some piperazine derivatives have shown significant effects on allergic asthma and allergic itching, suggesting that f2744-0497 might have similar effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-chlorobenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. The reaction conditions include the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry and automated systems for better control and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.

  • Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • 1-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

  • 1-[(4-chlorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

  • 1-[(4-methoxyphenyl)methyl]-N-(4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

These compounds differ in the position of the methoxy group on the phenyl ring, which can affect their biological activity and chemical properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-26-18-9-7-17(8-10-18)22-20(25)15-4-11-19(24)23(13-15)12-14-2-5-16(21)6-3-14/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKCQHBMZNHKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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